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Compound of Interest

Compound Name: 2,6-Pyrazinediamine

Cat. No.: B1297881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Pyrazinediamine, also known as 2,6-diaminopyrazine, is a heterocyclic aromatic organic

compound featuring a pyrazine ring substituted with two amino groups. Its unique electronic

and structural properties make it a valuable building block in medicinal chemistry and materials

science. The pyrazine core is a key pharmacophore found in numerous biologically active

compounds, and the diamino substitution provides versatile handles for synthetic modification.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

and potential applications of 2,6-Pyrazinediamine, with a focus on its relevance to drug

discovery and development.

Core Chemical and Physical Properties
The fundamental physicochemical properties of 2,6-Pyrazinediamine are summarized in the

table below. These characteristics are essential for its handling, characterization, and

application in synthetic chemistry.
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Property Value Reference(s)

Molecular Formula C₄H₆N₄ [1]

Molar Mass 110.12 g/mol [1]

Appearance Brown to black solid

Melting Point 137-138 °C

Boiling Point 394.1 ± 37.0 °C (Predicted)

Density 1.368 ± 0.06 g/cm³ (Predicted)

pKa (Predicted) 3.44 ± 0.10

Solubility
Soluble in water and common

organic solvents.

CAS Number 41536-80-5 [1]

InChIKey
GYRUCENCQMAGLO-

UHFFFAOYSA-N
[1]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 2,6-Pyrazinediamine. While experimental spectra for this specific

compound are not widely published, the expected characteristics based on its structure are

outlined below.
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Technique Expected Observations

¹H NMR

- Aromatic Protons (C-H): A singlet is expected

for the two equivalent protons on the pyrazine

ring, likely in the δ 7.5-8.5 ppm range. - Amine

Protons (N-H): A broad singlet corresponding to

the four protons of the two amino groups, with a

chemical shift that can vary depending on

solvent and concentration.

¹³C NMR

- C-NH₂ Carbons: Two equivalent carbons

bonded to the amino groups. - C-H Carbons:

Two equivalent carbons bonded to hydrogen.

The chemical shifts would reflect the electron-

donating effect of the amino groups and the

electron-withdrawing nature of the ring

nitrogens.

IR (Infrared)

- N-H Stretch: A pair of medium-to-strong

absorption bands in the 3200-3500 cm⁻¹ region,

characteristic of a primary amine. - C-H

Aromatic Stretch: Weak to medium bands above

3000 cm⁻¹.[2] - C=N and C=C Stretch: Multiple

bands in the 1400-1600 cm⁻¹ region, typical for

aromatic heterocyclic rings.[2]

Mass Spec. (MS)

- Molecular Ion (M⁺): A prominent peak at m/z =

110.12, corresponding to the molecular weight

of the compound.

Synthesis and Experimental Protocols
2,6-Pyrazinediamine can be synthesized through various methods, commonly involving the

amination of a di-substituted pyrazine precursor. A prevalent approach is the palladium-

catalyzed amination of 2,6-dichloropyrazine.

Conceptual Synthesis Workflow
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The following diagram illustrates a generalized workflow for the synthesis of 2,6-
Pyrazinediamine from 2,6-dichloropyrazine.

Start: 2,6-Dichloropyrazine

Reaction:
Palladium-Catalyzed

Amination (Buchwald-Hartwig)

 Add

Reagents:
Ammonia source (e.g., NH₃)
Pd Catalyst (e.g., Pd₂(dba)₃)

Ligand (e.g., Xantphos)
Base (e.g., NaOtBu)

 Add

Work-up:
Aqueous extraction

Solvent removal

Purification:
Column Chromatography

or Recrystallization

Product: 2,6-Pyrazinediamine

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2,6-Pyrazinediamine.

Experimental Protocol: Palladium-Catalyzed Amination
(Conceptual)
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This protocol describes a general procedure for the synthesis of 2,6-diaminopyrazine

derivatives, adapted from methodologies for similar transformations.[3]

Inert Atmosphere: To an oven-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq), a

palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), and a suitable phosphine ligand like

Xantphos (e.g., 4 mol%).

Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide

(NaOtBu) (approx. 2.5 eq).

Atmosphere Purge: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times.

Solvent and Amine Source: Add a dry, degassed solvent (e.g., toluene or dioxane) followed

by the ammonia source. For a direct synthesis of the parent compound, this would involve

bubbling ammonia gas or using a surrogate. For substituted analogs, a primary or secondary

amine would be added.

Reaction: Heat the reaction mixture with stirring (e.g., to 80-110 °C) and monitor its progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Quenching and Extraction: Upon completion, cool the mixture to room temperature, quench

with water, and extract the product into an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel or by recrystallization to yield pure 2,6-Pyrazinediamine.

Reactivity and Applications in Drug Development
The two amino groups on the pyrazine ring are nucleophilic and can readily undergo reactions

such as acylation, alkylation, and condensation, making 2,6-Pyrazinediamine a versatile

intermediate.

Key Applications:
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Pharmaceuticals: It serves as a scaffold for the synthesis of a wide range of therapeutic

agents. The pyrazine ring is a known isostere for other aromatic systems and can form

crucial hydrogen bonds with biological targets.[4]

Kinase Inhibitors: Structurally similar compounds, such as 2,6-diaminopyridines and 2,6-

diaminopyrimidines, have been identified as potent inhibitors of various protein kinases,

including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4

(IRAK4).[5][6] This suggests that derivatives of 2,6-Pyrazinediamine are promising

candidates for the development of novel kinase inhibitors for oncology and inflammatory

diseases.

Materials Science: The compound is also used as a raw material for developing liquid crystal

materials and catalysts.

Biological Significance and Potential Mechanism of
Action
While the specific biological targets of 2,6-Pyrazinediamine itself are not extensively

documented, the established activity of its analogs provides a strong rationale for its use in

drug discovery. The primary mechanism of action for many pyrazine-based drugs is the

inhibition of protein kinases, which are enzymes that play a central role in cellular signaling

pathways that control cell growth, proliferation, and survival.

Potential Signaling Pathway: Kinase Inhibition
Many small molecule kinase inhibitors function by competing with adenosine triphosphate

(ATP) for its binding site on the kinase. Derivatives of 2,6-Pyrazinediamine could be designed

to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of

downstream substrates and thereby blocking the signaling cascade.
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Caption: Potential mechanism of kinase inhibition by a 2,6-Pyrazinediamine derivative.

Safety and Handling
2,6-Pyrazinediamine is classified with GHS hazard statements indicating potential for irritation

and toxicity. Appropriate safety precautions should be taken during handling.
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Hazard Type GHS Statement Reference

Skin Irritation H315: Causes skin irritation [1]

Eye Irritation
H319: Causes serious eye

irritation
[1]

Respiratory Tract
H335: May cause respiratory

irritation
[1]

Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal

protective equipment (PPE), including gloves and safety glasses, to prevent skin contact, eye

contact, and inhalation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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